molecular formula C10H19BO2 B6160662 rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis CAS No. 1309366-00-4

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis

Cat. No.: B6160662
CAS No.: 1309366-00-4
M. Wt: 182.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a type of organoborane, which are organic compounds containing a carbon-boron bond. They are used in various chemical reactions, particularly in organic synthesis .


Molecular Structure Analysis

The molecular structure of organoboranes like the one you mentioned typically consists of a boron atom bonded to three other atoms, one of which is carbon. The other two atoms are usually hydrogen or alkyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of organoboranes can vary widely depending on their exact structure. They are generally stable and can be stored for long periods under normal conditions .

Mechanism of Action

The mechanism of action of organoboranes in chemical reactions often involves the transfer of a hydride ion (H-) from the boron atom to another atom .

Safety and Hazards

Organoboranes can be hazardous. They may cause skin and eye irritation, and they can be harmful if inhaled or swallowed. Proper safety precautions should be taken when handling these compounds .

Future Directions

The use of organoboranes in organic synthesis is a well-established field, but there is always room for new discoveries and improvements. Future research may focus on developing new synthetic methods using these compounds, or on finding new applications for them in various industries .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis involves the reaction of 2-methylcyclopropylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in the presence of a palladium catalyst to form the desired compound.", "Starting Materials": [ "2-methylcyclopropylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methylcyclopropylboronic acid and 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate and a base such as potassium carbonate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane, cis." ] }

1309366-00-4

Molecular Formula

C10H19BO2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.